molecular formula C13H10ClN3O3S B5515265 5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine

5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine

Cat. No. B5515265
M. Wt: 323.76 g/mol
InChI Key: GWAXGFFIAWKGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of thienopyridines, such as our compound of interest, involves a series of steps that may include oxidation, nitration, and substitution reactions. For example, thieno[3,2-b]pyridine derivatives have been synthesized through oxidation to N-oxide by means of m-chloroperoxybenzoic acid, followed by reactions with hydrogen chloride, picric acid, nitric and sulfuric acids, or phosphorus oxychloride to produce various substituted derivatives (Klemm et al., 1985). These synthetic routes illustrate the complexity and versatility in the synthesis of thienopyridine compounds.

Molecular Structure Analysis

The molecular structure of thienopyridines is characterized by their aromatic character, as shown in the synthesis and spectral analysis of thieno[3,4-b] and thieno[3,4-c] pyridines, which highlight the aromatic nature of these compounds through their spectral properties (Klemm et al., 1970). This aromaticity is a key feature that influences the chemical behavior and reactions of thienopyridines.

Chemical Reactions and Properties

Thienopyridines undergo a variety of chemical reactions, including aminomethylation, where the reaction primarily occurs at specific positions within the imidazopyridine system, demonstrating the reactivity of the furan and pyridine rings in these molecules (Saldabol et al., 1971). Such reactions expand the structural diversity and functionalization possibilities of thienopyridine derivatives.

Physical Properties Analysis

The physical properties of thienopyridines and their derivatives can be influenced by small structural changes. For instance, modifications to the heterocyclic ring or amino nitrogen atom have been investigated for their impact on solid-state non-linear optical properties, illustrating how molecular conformation and intermolecular interactions determine the physical properties of these compounds (Langley et al., 2001).

Chemical Properties Analysis

The chemical properties of thienopyridines are largely defined by their reactivity and the types of chemical reactions they can undergo. This includes their ability to participate in versatile reactions, such as the functionalization of imidazo[1,2-a]pyridines, which underscores the wide range of chemical modifications and the resultant diversity in chemical structures and functions that can be achieved with thienopyridines (Bazin et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many nitro-containing compounds are used as explosives, while amines are found in a wide range of biological compounds .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be of interest in fields such as materials science, pharmaceuticals, or chemical synthesis .

properties

IUPAC Name

5-chloro-4,6-dimethyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S/c1-5-9-11(15)12(7-3-4-8(20-7)17(18)19)21-13(9)16-6(2)10(5)14/h3-4H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAXGFFIAWKGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)C)C3=CC=C(O3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4,6-dimethyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-amine

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